2-Bromo-2'-iodobiphenyl
Description
Properties
IUPAC Name |
1-bromo-2-(2-iodophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIGKVGELUUMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2’-iodobiphenyl can be synthesized through several methods. One common approach involves the reaction of 2-bromoiodobenzene with n-butyllithium in tetrahydrofuran at low temperatures (-78°C) under an inert atmosphere. The reaction mixture is then warmed to room temperature and hydrolyzed with aqueous hydrochloric acid, followed by extraction and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production of 2-Bromo-2’-iodobiphenyl typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like n-butyllithium, palladium catalysts, and other organometallic reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl ketones or carboxylic acids.
Reduction Products: Biphenyl alcohols or amines.
Scientific Research Applications
Chemical Synthesis
2-Bromo-2'-iodobiphenyl is widely utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it an essential building block in organic chemistry.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where either the bromine or iodine atom is replaced by other functional groups. Common reagents include n-butyllithium and palladium catalysts, which facilitate these transformations .
- Coupling Reactions : It is also involved in coupling reactions, particularly in the formation of larger biaryl compounds. This is crucial for synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Applications
In the pharmaceutical industry, this compound plays a pivotal role as a precursor for various therapeutic agents. It is used to synthesize:
- Anticancer Drugs : The compound's reactivity allows for the development of novel anticancer agents through targeted modifications .
- Antibiotics : Its derivatives are explored for potential antibiotic properties, contributing to drug discovery efforts .
Biological Research
The compound is employed in biological studies to investigate biochemical pathways and interactions:
- Biochemical Assays : It serves as a probe in assays that study enzyme activity and protein interactions, providing insights into cellular mechanisms .
- Interaction Studies : Research often focuses on how this compound interacts with biological systems, aiding in the understanding of drug-receptor dynamics .
Material Science
In material science, this compound is significant for developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound is used in the synthesis of materials for OLEDs due to its electronic properties. Its dual halogenation contributes to improved charge transport and stability in these devices .
Case Studies and Research Findings
Several studies highlight the utility of this compound in research:
Mechanism of Action
The mechanism of action of 2-Bromo-2’-iodobiphenyl involves its reactivity towards various nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, facilitating substitution and coupling reactions. The compound’s unique structure allows it to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues: Halogenated Biphenyls
The following table summarizes key structural analogues of 2-bromo-2'-iodobiphenyl, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The iodine and bromine in this compound are electron-withdrawing, enhancing reactivity in cross-coupling reactions. In contrast, methoxy (OMe) in 2-bromo-2'-methoxybiphenyl is electron-donating, reducing electrophilicity . Leaving Group Potential: Iodine’s superior leaving group ability compared to bromine or chlorine enables selective functionalization at the 2' position in this compound .
Physical Properties :
- Molecular Weight : Compounds with iodine (e.g., this compound and 5-bromo-2-iodobiphenyl) have higher molecular weights (~361 g/mol) compared to chloro- or methoxy-substituted analogues (~286–294 g/mol) .
- Solubility : All halogenated biphenyls exhibit low water solubility due to their aromatic hydrophobic cores .
Synthetic Utility :
- Suzuki-Miyaura coupling is a common method for synthesizing these compounds. For example, 2j and 2m are synthesized from bromo- or chloro-substituted boronic acids and iodobenzenes with yields up to 90% .
- This compound ether (a related compound) is synthesized via high-yield literature procedures, emphasizing its versatility in forming heterocyclic frameworks .
Functionalized Derivatives: Ketones and Esters
Comparison Insights:
- Reactivity: The ketone group in 2-bromo-2'-chloroacetophenone facilitates nucleophilic substitutions, whereas ester derivatives like ethyl 2-bromo-2,2-dichloroacetate are used in radical reactions .
- Positional Isomerism : Unlike this compound, these compounds lack biphenyl backbones, limiting their utility in constructing extended aromatic systems.
Biological Activity
2-Bromo-2'-iodobiphenyl is a halogenated biphenyl compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Molecular Formula: C₁₂H₉BrI
Molecular Weight: 348.01 g/mol
Structure: The compound features a biphenyl core with bromine and iodine substituents at the ortho positions, influencing its reactivity and biological interactions.
The biological activities of this compound are primarily attributed to its ability to interact with various biomolecules. The iodine atom in the compound can participate in halogen bonding, which is crucial for its binding to specific proteins and enzymes. This interaction can lead to alterations in cellular signaling pathways and gene expression.
Key Biochemical Pathways
- Cell Signaling: The compound has been shown to influence cell signaling pathways, potentially altering cellular metabolism and gene expression related to metabolic pathways.
- Reactive Oxygen Species (ROS) Production: A study indicated that this compound inhibits the production of reactive oxygen intermediates in fibroblasts from patients with chronic granulomatous disease, suggesting its role as an antioxidant agent.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity: Inhibition of ROS production indicates potential protective effects against oxidative stress.
- Cell Cycle Modulation: The compound may influence cell cycle progression, as evidenced by studies utilizing flow cytometry to analyze its effects on various cancer cell lines .
Case Studies
-
Inhibition of Reactive Oxygen Species:
- In a study involving fibroblasts from patients with X-linked chronic granulomatous disease, this compound was found to significantly reduce the production of reactive oxygen species. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.
- Cell Cycle Analysis:
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Iodobiphenyl | C₁₂H₉I | Lacks bromine; used in various coupling reactions. |
| 4-Bromo-4'-iodobiphenyl | C₁₂H₉BrI | Bromine and iodine at para positions; different reactivity profile. |
| 3-Bromo-3'-iodobiphenyl | C₁₂H₉BrI | Substituents at meta positions; alters electronic properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
